Cas no 82425-44-3 (Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-3-ol,5,6,7,8-tetrahydro-1,2,13-trimethoxy-6,7-dimethyl-, (6S,7R,13aS)-)

Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-3-ol,5,6,7,8-tetrahydro-1,2,13-trimethoxy-6,7-dimethyl-, (6S,7R,13aS)- structure
82425-44-3 structure
Product Name:Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-3-ol,5,6,7,8-tetrahydro-1,2,13-trimethoxy-6,7-dimethyl-, (6S,7R,13aS)-
CAS No:82425-44-3
MF:C22H26O6
MW:386.438247203827
CID:729599
PubChem ID:5317807
Update Time:2024-10-27

Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-3-ol,5,6,7,8-tetrahydro-1,2,13-trimethoxy-6,7-dimethyl-, (6S,7R,13aS)- Chemical and Physical Properties

Names and Identifiers

    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-3-ol,5,6,7,8-tetrahydro-1,2,13-trimethoxy-6,7-dimethyl-, (6S,7R,13aS)-
    • Gomisin L2
    • [ "" ]
    • (6S,7R,13aS)-5,6,7,8-Tetrahydro-1,2,13-trimethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-3-ol (ACI)
    • (-)-Gomisin L2
    • 82425-44-3
    • (9S,10R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol
    • SCHEMBL1199491
    • Gomisin L2, (-)-
    • WRH740AQQ5
    • Q27292792
    • UNII-WRH740AQQ5
    • Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-3-ol, 5,6,7,8-tetrahydro-1,2,13-trimethoxy-6,7-dimethyl-, (6S,7R,13aS)-
    • HY-N7826
    • CS-0138206
    • Inchi: 1S/C22H26O6/c1-11-6-13-8-15(23)19(24-3)21(25-4)17(13)18-14(7-12(11)2)9-16-20(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3
    • InChI Key: BVMLGLOHSDNEJG-UHFFFAOYSA-N
    • SMILES: OC1C(OC)=C(OC)C2C3C(CC(C(CC=2C=1)C)C)=CC1=C(OCO1)C=3OC

Computed Properties

  • Exact Mass: 386.17293854g/mol
  • Monoisotopic Mass: 386.17293854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 568.6±50.0 °C at 760 mmHg
  • Flash Point: 297.7±30.1 °C
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-3-ol,5,6,7,8-tetrahydro-1,2,13-trimethoxy-6,7-dimethyl-, (6S,7R,13aS)- Security Information

Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-3-ol,5,6,7,8-tetrahydro-1,2,13-trimethoxy-6,7-dimethyl-, (6S,7R,13aS)- Pricemore >>

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